5-Amino-1-propyl-1H-imidazole-4-carboxamide
Overview
Description
The compound 5-Amino-1-propyl-1H-imidazole-4-carboxamide is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities, including anticancer properties as demonstrated by the inhibition of the growth of Ehrlich ascites carcinoma in mice by 4-Amino-1-(alpha-D-arabinopyranosyl)-imidazole-5-carboxamide .
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 13 nucleosides derived from 5-aminoimidazole-4-carboxamide and its isomer involved comparison of spectra and color reactions for orientation . Parallel synthesis techniques have been employed to create libraries of imidazole-4,5-dicarboxamides, demonstrating the versatility of the imidazole scaffold . Additionally, the base-catalyzed cyclization of (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine has been used to prepare 5-Amino-4-(cyanoformimidoyl)-1H-imidazole, which is a reactive intermediate for further synthesis .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using X-ray crystallography, as seen in the studies of 5-amino-1-(phenyl/p-halophenyl)imidazole-4-carboxamides and their carbonitrile derivatives . These studies revealed distinct stacking patterns in the crystal lattice, with π-π stack formations and T-stacking features that are influenced by halogen substituents. The presence of different substituents can lead to variations in molecular geometry and intramolecular hydrogen bonding, as observed in the crystal structures of 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including acylation and reactions with ketones and aldehydes. Acylation of 5(4)-aminoimidazole derivatives has been shown to occur at the amino group with carboxylic acid anhydrides and chlorides, while chlorocarbonic acid esters acylate the nitrogen atoms of the imidazole ring . The reaction of 5-amino-4-(cyanoformimidoyl)-1H-imidazole with ketones and aldehydes leads to the formation of 6-carbamoyl-1,2-dihydropurines and related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and substituents. For example, the intramolecular hydrogen bonding in 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide results in an extended planar structural pattern, which affects its physical properties . The presence of halogens in the structure can also tune the conformation and stability of the compounds, as seen in the nano-structural behavior investigation of a series of 5-amino-1-(phenyl/p-halophenyl)imidazole-4-carboxamides and their carbonitrile derivatives .
Scientific Research Applications
Pharmaceuticals and Agrochemicals
Imidazole is a key component in many pharmaceuticals and agrochemicals . It’s used in the development of drugs due to its broad range of chemical and biological properties .
Dyes for Solar Cells and Other Optical Applications
Imidazole compounds are being researched for use in dyes for solar cells and other optical applications .
Functional Materials
Imidazole compounds are used in the creation of functional materials .
Catalysis
Imidazole compounds are also used in catalysis .
Synthesis of pH-sensitive Polyaspartamide Derivatives
1-(3-Aminopropyl)imidazole, a similar compound to 5-Amino-1-propyl-1H-imidazole-4-carboxamide, has been used in the synthesis of pH-sensitive polyaspartamide derivatives .
Treatment of Acute Lymphoblastic Leukemia and Diabetes
Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, AICA-riboside, and AICAR, is an AMP-activated protein kinase activator . It is used for the treatment of acute lymphoblastic leukemia and may have applications in treating other disorders such as diabetes . AICAR has been used clinically to treat and protect against cardiac ischemic injury .
Synthesis of Heterocyclic Compounds
5-Amino-4-imidazolecarboxamide hydrochloride has been used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .
Production of Di- and Tri-substituted Imidazolones
Imidazole compounds have been used in the production of di- and tri-substituted imidazolones .
AMP-activated Protein Kinase Activator
Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, AICA-riboside, and AICAR, is an AMP-activated protein kinase activator . It is used for the treatment of acute lymphoblastic leukemia and may have applications in treating other disorders such as diabetes . AICAR has been used clinically to treat and protect against cardiac ischemic injury .
Synthesis of Heterocyclic Compounds
5-Amino-4-imidazolecarboxamide hydrochloride has been used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .
Production of Di- and Tri-substituted Imidazolones
Imidazole compounds have been used in the production of di- and tri-substituted imidazolones .
Synthesis of pH-sensitive Polyaspartamide Derivatives
1-(3-Aminopropyl)imidazole, a similar compound to 5-Amino-1-propyl-1H-imidazole-4-carboxamide, has been used in the synthesis of pH-sensitive polyaspartamide derivatives .
Antitubercular Activities
Imidazole derivatives have been screened for in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv .
Construction of Metal–Organic Frameworks (MOFs)
Imidazole multicarboxylate-based MOFs have been synthesized for proton conduction research .
Safety And Hazards
properties
IUPAC Name |
5-amino-1-propylimidazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-2-3-11-4-10-5(6(11)8)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVONFJCKVYNYTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC(=C1N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30491745 | |
Record name | 5-Amino-1-propyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30491745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-propyl-1H-imidazole-4-carboxamide | |
CAS RN |
61507-88-8 | |
Record name | 5-Amino-1-propyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30491745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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